(Z)-ethyl 5-(4-chlorophenyl)-7-methyl-3-oxo-2-(2-oxoindolin-3-ylidene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
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Description
The compound “(Z)-ethyl 5-(4-chlorophenyl)-7-methyl-3-oxo-2-(2-oxoindolin-3-ylidene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate” is a complex organic molecule. It contains an indole nucleus, which is a common structure in many bioactive compounds . Indole derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Scientific Research Applications
Preparation and Reactions of Thiazolo[3,2‐a]pyrimido[4,5‐d]oxazin
This study investigates the hydrolysis of ethyl 7-amino-3-(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)-5-aryl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate and its transformation to related heterocyclic systems. The biological activity of these compounds against bacteria and fungi is also evaluated (Youssef, Abbady, Ahmed, & Omar, 2011).
Synthesis, Antimicrobial, and Mosquito Larvicidal Activity
This paper details the synthesis of 1-aryl-4-methyl-3,6-bis-(5-methylisoxazol-3-yl)-2-thioxo-2,3,6,10b-tetrahydro-1H-pyrimido[5,4-c]quinolin-5-ones. It studies their antibacterial, antifungal, and mosquito larvicidal activities, indicating the potential of these compounds in biological applications (Rajanarendar et al., 2010).
Synthesis of Dispiro[Indeno[1,2-b]Quinoxaline-11,3′-Pyrrolizine-2′,2″-[1,3]Thiazolo[3,2-a]Pyrimidine
This research describes the synthesis of novel dispiro compounds involving thiazolo[3,2-a]pyrimidine through 1,3-dipolar cycloaddition reactions. The structural characterisation of these products is thorough, indicating their potential in various scientific applications (Ren, Hu, Huang, & Li, 2018).
Synthesis of Some New Heterocycles Derived from Ethyl 7‐Amino‐3‐(3‐methyl‐5‐oxo‐1‐phenyl‐2‐pyrazolin‐4‐yl)‐5‐aryl‐5H‐thiazolo[3,2‐a]pyrimidine‐6‐carboxylate
This study focuses on the synthesis of ethyl 7-amino-3-(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)-5-aryl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate and its transformation into fused heterocyclic systems. The biological activities of these compounds are also evaluated (Youssef, Abbady, Ahmed, & Omar, 2013).
Properties
IUPAC Name |
ethyl (2Z)-5-(4-chlorophenyl)-7-methyl-3-oxo-2-(2-oxo-1H-indol-3-ylidene)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClN3O4S/c1-3-32-23(31)17-12(2)26-24-28(19(17)13-8-10-14(25)11-9-13)22(30)20(33-24)18-15-6-4-5-7-16(15)27-21(18)29/h4-11,19H,3H2,1-2H3,(H,27,29)/b20-18- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPBZQSQUUSSEPV-ZZEZOPTASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)Cl)C(=O)C(=C4C5=CC=CC=C5NC4=O)S2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)Cl)C(=O)/C(=C/4\C5=CC=CC=C5NC4=O)/S2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClN3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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